molecular formula C20H15F6N3O3S2 B606529 4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide CAS No. 1680204-90-3

4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide

Cat. No. B606529
M. Wt: 523.47
InChI Key: AZZXDJUUKNGRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CC618 is a potent and selective PPARβ/δ antagonist. CC618 selectively antagonizes agonist-induced PPARβ/δ activity with an IC50 = 10.0 μM. The treatment of PPARβ/δ with CC618 leads to a covalent modification of Cys249, located centrally in the PPARβ/δ ligand binding pocket, corresponding to the conversion of its thiol moiety to a 5-trifluoromethyl-2-pyridylthioether.

Scientific Research Applications

Fungicidal Activity

Research has demonstrated the effectiveness of similar thiazole carboxamides in fungicidal applications. For instance, a study synthesized several 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides, which showed significant inhibition rates against Pellicularia sasakii, a plant pathogen (Li Wei, 2012).

Glycine Transporter Inhibition

Another study identified related compounds as potent glycine transporter 1 inhibitors. These inhibitors play a role in managing neurological conditions by influencing glycine levels in the brain (Shuji Yamamoto et al., 2016).

Synthesis of Derivatives

Research also involves the synthesis of various derivatives of such compounds. For instance, the synthesis of furo[3,2-c]pyridine derivatives shows the chemical versatility and potential for developing novel compounds (Ivana Bradiaková et al., 2009).

Inhibitors of Gene Expression

Significant research has been done on the role of similar compounds as inhibitors of NF-kappaB and AP-1 gene expression. These factors are crucial in the regulation of immune response and cell proliferation (M. Palanki et al., 2000).

Antimicrobial Activity

Some thiazole-5-carboxamide derivatives have been synthesized and tested for antimicrobial activities, demonstrating potential in combating various microorganisms (A. Abdelhamid et al., 2010).

Polyamide-Imides Synthesis

The compound's structural framework has been used in synthesizing novel polyamide-imides, showing applications in materials science, especially in developing materials with unique thermal and solubility properties (A. Shockravi et al., 2009).

properties

CAS RN

1680204-90-3

Product Name

4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide

Molecular Formula

C20H15F6N3O3S2

Molecular Weight

523.47

IUPAC Name

4-methyl-2-(4-(trifluoromethyl)phenyl)-N-(2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)ethyl)thiazole-5-carboxamide

InChI

InChI=1S/C20H15F6N3O3S2/c1-11-16(33-18(29-11)12-2-4-13(5-3-12)19(21,22)23)17(30)27-8-9-34(31,32)15-7-6-14(10-28-15)20(24,25)26/h2-7,10H,8-9H2,1H3,(H,27,30)

InChI Key

AZZXDJUUKNGRAK-UHFFFAOYSA-N

SMILES

O=C(C1=C(C)N=C(C2=CC=C(C(F)(F)F)C=C2)S1)NCCS(=O)(C3=NC=C(C(F)(F)F)C=C3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CC618;  CC-618;  CC 618.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide
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4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide
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4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide
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4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide
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4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide
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4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide

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